2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Derivative Formation: The benzodioxole is then reacted with piperazine to form the 1,3-benzodioxol-5-ylmethyl-piperazine intermediate.
Pyrimidinone Core Construction: The intermediate is then reacted with a chlorophenylsulfanyl-methyl-pyrimidinone precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the piperazine and pyrimidinone cores can form hydrogen bonds or hydrophobic interactions with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-Benzodioxol-5-yl-butan-2-one
Uniqueness
The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, piperazine ring, and pyrimidinone core in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c24-17-2-4-19(5-3-17)32-14-18-12-22(29)26-23(25-18)28-9-7-27(8-10-28)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11-12H,7-10,13-15H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIPNOBROVNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.